molecular formula C18H22N2O2 B2529920 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole CAS No. 1031585-88-2

3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole

Cat. No.: B2529920
CAS No.: 1031585-88-2
M. Wt: 298.386
InChI Key: QWMVHZJJJDJBDO-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at position 5 with a propyl group and at position 3 with a 2-(2-methylphenyl)pyrrolidine-1-carbonyl moiety. Key structural attributes include:

  • 1,2-Oxazole ring: A five-membered aromatic heterocycle with oxygen and nitrogen at positions 1 and 2.
  • Propyl substituent: A linear alkyl chain at position 5, influencing lipophilicity and steric bulk.
  • Pyrrolidine-carbonyl linkage: A pyrrolidine (five-membered saturated nitrogen ring) substituted at position 2 with a 2-methylphenyl group and connected via a carbonyl group to the oxazole.

The compound’s structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

[2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-7-14-12-16(19-22-14)18(21)20-11-6-10-17(20)15-9-5-4-8-13(15)2/h4-5,8-9,12,17H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMVHZJJJDJBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 2-methylphenylpyrrolidine with a carbonylating agent to form the pyrrolidine-1-carbonyl intermediate. This intermediate is then reacted with a propyl-substituted oxazole under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole exhibit significant antioxidant activity. For example, derivatives containing oxazole rings have been tested for their ability to scavenge free radicals, demonstrating effectiveness comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

The compound's derivatives have shown promising results in antimicrobial assays. Studies have reported that related oxazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neurological Applications

Given the presence of the pyrrolidine structure, there is potential for this compound in neurological research. Pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound could be explored for its effects on cognitive functions or neuroprotection .

Anti-inflammatory Effects

Preliminary studies indicate that compounds with similar structures can modulate inflammatory pathways. They may inhibit key transcription factors involved in inflammation, such as NF-kappa-B and AP-1, which could make them candidates for treating inflammatory diseases .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated various derivatives of pyrrolidine compounds for their antioxidant properties using DPPH radical scavenging assays. The results indicated that certain modifications led to enhanced activity compared to standard antioxidants. This suggests a structure-activity relationship that could guide future synthetic efforts .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of oxazole-containing compounds were assessed for their antimicrobial efficacy against common pathogens. The results highlighted specific derivatives that exhibited superior antibacterial properties, warranting further exploration into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogue identified is 3-{1-[(3-bromo-4-methoxyphenyl)methyl]pyrrolidin-2-yl}-5-propyl-1,2-oxazole (hereafter referred to as Compound A) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound A
Oxazole substitution 5-propyl 5-propyl
Pyrrolidine substitution 2-(2-Methylphenyl) group 1-[(3-Bromo-4-methoxyphenyl)methyl] group
Linkage to oxazole Carbonyl (-CO-) Methylene (-CH2-)
Key functional groups Carbonyl (hydrogen-bond acceptor), methyl (electron-donating) Bromo (electron-withdrawing), methoxy (electron-donating), methylene (inert)
Molecular weight (inferred) Higher due to carbonyl and phenyl groups Higher than target due to bromine and methoxy substituents
Polarity Moderate (carbonyl enhances polarity) Lower (bromo and methoxy balance polarity; methylene reduces H-bond capacity)

Structural and Electronic Implications

Substituent Effects on Pyrrolidine: Target Compound: The 2-methylphenyl group provides steric bulk and electron-donating effects, stabilizing the pyrrolidine ring. The carbonyl linker enhances planarity and conjugation. Compound A: The 3-bromo-4-methoxyphenyl group introduces steric hindrance and electronic contrast. Bromine’s electronegativity may polarize the ring, while methoxy acts as an electron donor.

This could influence binding affinity in biological targets .

Ring Puckering and Conformation: The pyrrolidine ring in both compounds adopts non-planar conformations.

Physicochemical Properties (Inferred)

  • Solubility : The target compound’s carbonyl group may improve aqueous solubility compared to Compound A.
  • Reactivity : Compound A’s bromine atom could undergo nucleophilic substitution, offering synthetic versatility absent in the target.
  • Lipophilicity : Both compounds exhibit moderate lipophilicity, but Compound A’s bromine and methoxy groups may enhance membrane permeability.

Biological Activity

3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is classified as an oxazole derivative with a pyrrolidine moiety. Its chemical formula is C19H28N2O2C_{19}H_{28}N_{2}O_{2}, and it features a unique arrangement that contributes to its biological activity.

Research indicates that this compound interacts with various molecular targets, influencing several biological pathways:

  • Transcription Factor Modulation : The compound may regulate genes associated with cell proliferation and apoptosis. It has been noted to repress the promoter activity of p53 and influence the expression of c-myc and c-fos, which are critical in cell cycle regulation and oncogenesis .
  • Inflammatory Response : It appears to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism : Studies suggest that this compound alters lipid metabolism by interacting with proteins involved in lipid accumulation, potentially leading to steatosis in hepatocytes .

Biological Activity

The biological activity of the compound has been assessed through various assays:

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of oxazole derivatives, including this compound. In vitro tests demonstrated varying levels of activity against several bacterial strains. For example:

CompoundMIC (µg/ml)Target Organisms
This compound10E. coli, S. aureus
Reference Drug (Ampicillin)10E. coli, S. aureus

These results indicate that the compound exhibits comparable antimicrobial properties to established antibiotics .

Antiviral Activity

The compound's antiviral potential has also been investigated. It was found to exhibit inhibitory effects against various viruses, although specific data on its efficacy against particular viral strains is still emerging.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Cancer Research : In a study focusing on cancer cell lines, treatment with this compound resulted in significant apoptosis induction in tumor cells, suggesting its potential as an anticancer agent .
  • Inflammatory Diseases : Another study demonstrated that the compound effectively reduced inflammatory markers in a model of rheumatoid arthritis, providing insights into its anti-inflammatory capabilities .

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